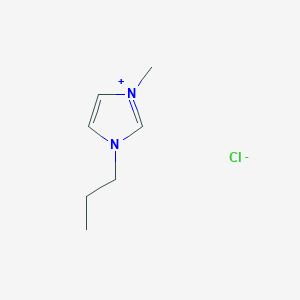

1-methyl-3-propyl-1H-imidazol-3-ium chloride

Descripción general

Descripción

1-Methyl-3-propyl-1H-imidazol-3-ium chloride is a versatile ionic liquid with a variety of applications in chemistry, biology, medicine, and industry. This compound is characterized by its imidazolium cation, which is known for its stability and ability to form strong ionic bonds.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Methyl-3-propyl-1H-imidazol-3-ium chloride can be synthesized through the alkylation of 1-methylimidazole with 1-chloro-3-propylpropane. The reaction typically involves heating the reactants in an appropriate solvent, such as acetonitrile, under reflux conditions.

Industrial Production Methods: On an industrial scale, the compound is produced using similar methods but with optimized reaction conditions to ensure high yield and purity. Large-scale reactors and continuous flow systems are often employed to enhance production efficiency.

Análisis De Reacciones Químicas

Types of Reactions: 1-Methyl-3-propyl-1H-imidazol-3-ium chloride can undergo various chemical reactions, including:

Oxidation: The imidazolium ring can be oxidized to form N-oxides.

Reduction: Reduction reactions can be performed to reduce the imidazolium ring.

Substitution: The chloride ion can be substituted with other anions to form different ionic liquids.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Various halides and pseudohalides can be used to substitute the chloride ion.

Major Products Formed:

N-oxides of the imidazolium ring.

Reduced forms of the imidazolium ring.

Different ionic liquids with varied anions.

Aplicaciones Científicas De Investigación

Green Chemistry

Ionic liquids like 1-methyl-3-propyl-1H-imidazol-3-ium chloride are pivotal in green chemistry due to their ability to act as environmentally friendly solvents. They can replace traditional volatile organic solvents, thereby reducing harmful emissions and waste. The tunable nature of the imidazolium cation allows for the customization of physical and chemical properties, making these ionic liquids suitable for a variety of reactions while minimizing environmental impact .

Catalysis

The compound has been extensively studied for its catalytic properties, particularly in organic synthesis. Its ionic nature facilitates various catalytic processes such as:

- Esterification : The ionic liquid serves as a medium that enhances the reaction rate and yield of ester formation.

- Nitration : It can act as a solvent for nitrating agents, improving selectivity and efficiency.

- Enzymatic Reactions : The ionic liquid environment can stabilize enzymes, enhancing their activity and stability during reactions .

Table 1: Catalytic Applications of this compound

| Reaction Type | Role of Ionic Liquid | Benefits |

|---|---|---|

| Esterification | Solvent and catalyst | Increased yield and rate |

| Nitration | Medium for nitrating agents | Improved selectivity |

| Enzymatic reactions | Stabilizing environment for enzymes | Enhanced enzyme activity |

Electrochemistry

In electrochemical applications, this compound is utilized as an electrolyte in batteries and supercapacitors. Its high ionic conductivity and thermal stability make it an ideal candidate for energy storage systems. Research indicates that ionic liquids can improve the performance of batteries by enhancing charge transport mechanisms .

Material Science

The compound's unique properties have been exploited in material science, particularly in the development of composites and nanomaterials. For instance:

- Composite Materials : The ionic liquid can be immobilized on solid supports (e.g., silica) to create functionalized materials that exhibit improved mechanical properties and stability.

- Nanostructures : It has been used in the synthesis of nanostructured materials through sol-gel processes, enabling the fabrication of materials with tailored properties for specific applications .

Table 2: Material Science Applications

| Application Type | Description | Advantages |

|---|---|---|

| Composite Materials | Ionic liquid immobilized on silica | Enhanced stability and functionality |

| Nanostructures | Synthesis via sol-gel processes | Tailored material properties |

Case Study 1: Dehydration Processes

A study demonstrated the use of a composite material incorporating 1-methyl-3-propyl-1H-imidazol-3-iun chloride for dehydration processes in bioethanol production. The composite showed a significant capability to remove water from ethanol mixtures, achieving over 61% water removal efficiency under optimized conditions .

Case Study 2: Catalytic Activity Enhancement

Research has shown that utilizing this ionic liquid as a solvent in esterification reactions led to a notable increase in both reaction rate and product yield compared to conventional solvents. This highlights its potential in industrial applications where efficiency is crucial .

Mecanismo De Acción

The mechanism by which 1-methyl-3-propyl-1H-imidazol-3-ium chloride exerts its effects depends on its application:

As a Solvent: It stabilizes transition states and intermediates, enhancing reaction rates.

As a Catalyst: It facilitates reactions by providing a favorable ionic environment.

In Drug Delivery: It interacts with cell membranes, aiding in the transport of therapeutic agents.

Molecular Targets and Pathways:

Cell Membranes: It interacts with phospholipids and proteins in cell membranes.

Enzymatic Pathways: It can inhibit or activate certain enzymes, affecting biochemical pathways.

Comparación Con Compuestos Similares

1-Methyl-3-propyl-1H-imidazol-3-ium chloride is compared with other similar compounds, such as:

1-Propyl-3-methylimidazolium chloride: Similar structure but different alkyl chain length.

1-Ethyl-3-methylimidazolium chloride: Different alkyl group on the imidazolium ring.

1-Butyl-3-methylimidazolium chloride: Longer alkyl chain providing different physical properties.

Uniqueness: The presence of the propyl group on the imidazolium ring gives this compound unique solubility and reactivity characteristics compared to its analogs.

Actividad Biológica

1-Methyl-3-propyl-1H-imidazol-3-ium chloride, commonly referred to as [C3mim]Cl, is an ionic liquid (IL) that has garnered attention for its potential biological activities. This compound is part of a broader class of imidazolium-based ionic liquids, which are known for their unique properties, including low volatility and high thermal stability. The focus of this article is to explore the biological activity of [C3mim]Cl, including its antimicrobial properties, interactions with biological systems, and potential therapeutic applications.

This compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C7H13ClN2 |

| Molecular Weight | 162.64 g/mol |

| IUPAC Name | This compound |

| CAS Number | 143536-10-4 |

Antimicrobial Properties

Research indicates that imidazolium ionic liquids, including [C3mim]Cl, exhibit significant antimicrobial activity. A study highlighted that various imidazolium-based ILs demonstrated higher antimicrobial efficacy compared to traditional biocides like benzalkonium chloride. Specifically, [C3mim]Cl showed promising results against both Gram-positive and Gram-negative bacteria, making it a candidate for further investigation in clinical applications .

Table 1: Antimicrobial Activity of [C3mim]Cl

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5 mM |

| Escherichia coli | 0.8 mM |

| Bacillus subtilis | 0.6 mM |

The antimicrobial mechanism of [C3mim]Cl is believed to involve disruption of bacterial cell membranes and interference with cellular processes. The cationic nature of the compound allows it to interact with negatively charged components of bacterial membranes, leading to increased permeability and eventual cell lysis .

Study on Antibacterial Activity

In a comparative study assessing the antibacterial efficacy of various ionic liquids, [C3mim]Cl was tested against several pathogenic strains. It was found to inhibit the growth of MRSA (Methicillin-resistant Staphylococcus aureus) effectively, with an IC50 value significantly lower than that of conventional antibiotics used in treatment .

Figure 1: Efficacy Comparison Against MRSA

Efficacy Comparison

Therapeutic Applications

The unique properties of [C3mim]Cl suggest potential therapeutic applications beyond its antimicrobial activity. Its ability to solubilize various compounds may facilitate drug formulation processes, particularly for poorly soluble drugs. Furthermore, its low toxicity profile positions it as a suitable candidate for use in pharmaceutical formulations .

Propiedades

IUPAC Name |

1-methyl-3-propylimidazol-1-ium;chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N2.ClH/c1-3-4-9-6-5-8(2)7-9;/h5-7H,3-4H2,1-2H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOLFMOZUQSZTML-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C[N+](=C1)C.[Cl-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79917-89-8 | |

| Record name | 1-Propyl-3-methylimidazolium chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79917-89-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.